molecular formula C11H15N3O2 B2720066 N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide CAS No. 2185980-96-3

N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide

Cat. No. B2720066
CAS RN: 2185980-96-3
M. Wt: 221.26
InChI Key: QEQRSWTUYLQWDU-UHFFFAOYSA-N
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Description

“N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide” is a compound that is available for scientific research needs . It is known by registry numbers ZINC000096123377 . The compound is part of the pyrazole family, which is an organic compound of the azole group with the formula C3H3N2H . Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-11(15)12-10-3-6-14(13-10)9-4-7-16-8-5-9/h2-3,6,9H,1,4-5,7-8H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQRSWTUYLQWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NN(C=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide

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